What is the chemical structure of Eoxin E4?
What is the chemical structure of Eoxin E4?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxin E4 (EXE4), also known as 14,15-leukotriene E4 (14,15-LTE4), is a lipid mediator derived from the metabolism of arachidonic acid. As a member of the eoxin family, it is recognized for its potent pro-inflammatory activities. Eoxins are primarily produced by eosinophils and mast cells and are implicated in the pathophysiology of allergic inflammation and certain cancers.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and biological activities of Eoxin E4, along with available experimental methodologies.
Chemical Structure and Properties
Eoxin E4 is a cysteinyl leukotriene, structurally characterized by an eicosatetraenoic acid backbone with a cysteine-containing peptide side chain. Its systematic IUPAC name is (5Z,8Z,10E,12E,14R,15S)-14-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-15-hydroxy-5,8,10,12-icosatetraenoic acid.[1]
Table 1: Chemical and Physical Properties of Eoxin E4
| Property | Value | Source(s) |
| Molecular Formula | C23H37NO5S | [1] |
| Molar Mass | 439.61 g·mol−1 | [1] |
| CAS Number | 1000852-57-2 | [1] |
| Synonyms | EXE4, 14,15-LTE4, 14,15-Leukotriene E4 | [1] |
| SMILES | CCCCC--INVALID-LINK--O)SC--INVALID-LINK--O)N">C@@HO | [1] |
| InChI Key | JLJNENVYAVKECZ-HRXVJLLUSA-N | [1] |
| Solubility | >50 mg/mL in Ethanol, DMF, and DMSO | [3] |
| UV Absorbance Max | 282 nm | [2] |
Biosynthesis of Eoxin E4
Eoxin E4 is synthesized from arachidonic acid through a series of enzymatic reactions initiated by 15-lipoxygenase-1 (15-LO-1).[2] This pathway is distinct from the 5-lipoxygenase pathway that produces the classical leukotrienes.
The biosynthetic cascade begins with the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then transformed into Eoxin A4 (EXA4), which is subsequently conjugated with glutathione (B108866) by LTC4 synthase to form Eoxin C4 (EXC4). Sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues from EXC4 by a gamma-glutamyltransferase and a dipeptidase, respectively, yields Eoxin D4 (EXD4) and finally Eoxin E4 (EXE4).[1]
Biological Activity and Signaling Pathway
Eoxin E4 exhibits potent pro-inflammatory effects, most notably its ability to increase vascular permeability.[2] Studies have shown that eoxins can induce an increase in the permeability of endothelial cell monolayers in vitro, a key event in inflammation that allows for the leakage of plasma and the infiltration of immune cells into tissues.[4] In this context, Eoxins were found to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as leukotriene C4 and D4.[2][4]
The precise signaling pathway of Eoxin E4 is still under investigation. Unlike classical cysteinyl leukotrienes that signal through CysLT1 and CysLT2 receptors, Eoxin E4 shows negligible activity at these receptors.[1] Emerging evidence suggests that Eoxin E4 may exert its effects through the purinergic receptor P2Y12, which is also a receptor for ADP.[1] This interaction is thought to mediate LTE4-induced pulmonary inflammation.[1] The binding of LTE4 to the P2Y12 receptor may involve the formation of a complex with another receptor.[1] Activation of the P2Y12 receptor, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of the PI3 kinase pathway.[5]
Experimental Protocols
Detailed, standardized protocols for the synthesis and quantification of Eoxin E4 are not widely available in a single source. However, the following sections summarize the common methodologies found in the literature.
Quantification of Eoxin E4
The measurement of Eoxin E4 in biological fluids, such as urine, is a valuable tool for assessing the activation of the eoxin pathway in various diseases, including asthma.[6] The primary methods for quantification are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Solid-Phase Extraction (SPE) for Sample Preparation:
Due to the low concentrations of Eoxin E4 in biological samples and the presence of interfering substances, a purification and concentration step is typically required before analysis.[7][8]
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General Principle: Urine or other biological samples are passed through a solid-phase extraction column (e.g., C18). Eoxin E4 is retained on the column while salts and other polar impurities are washed away. The analyte is then eluted with an organic solvent.
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Protocol Outline:
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Acidify the urine sample.
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Condition the SPE cartridge with methanol (B129727) followed by water.
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Load the sample onto the cartridge.
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Wash the cartridge to remove interfering substances.
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Elute Eoxin E4 with an appropriate organic solvent (e.g., methanol or ethyl acetate).
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Evaporate the eluate to dryness and reconstitute in the assay buffer.
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2. Enzyme-Linked Immunosorbent Assay (ELISA):
Commercially available ELISA kits offer a sensitive method for quantifying Eoxin E4.[7][9] These are typically competitive assays.
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General Principle: A known amount of enzyme-labeled Eoxin E4 competes with the Eoxin E4 in the sample for binding to a limited number of antibody-binding sites on a microplate. The amount of bound enzyme-labeled Eoxin E4 is inversely proportional to the concentration of Eoxin E4 in the sample.
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Protocol Outline (based on a generic competitive ELISA):
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Add standards and prepared samples to the wells of the antibody-coated microplate.
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Add enzyme-conjugated Eoxin E4 to each well.
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Incubate to allow for competitive binding.
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Wash the plate to remove unbound reagents.
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Add a substrate solution that reacts with the enzyme to produce a colored product.
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Stop the reaction and measure the absorbance at the appropriate wavelength.
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Calculate the concentration of Eoxin E4 in the samples based on a standard curve.
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3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS provides a highly specific and sensitive method for the quantification of Eoxin E4.[10][11]
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General Principle: The sample is first separated by high-performance liquid chromatography (HPLC), and then the eluting compounds are ionized and detected by a mass spectrometer. Selected reaction monitoring (SRM) is used to enhance selectivity and sensitivity.
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Protocol Outline:
-
Extract Eoxin E4 from the biological matrix, often using SPE.
-
Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Separate Eoxin E4 from other components using a specific mobile phase gradient.
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Introduce the column eluent into the mass spectrometer.
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Monitor the specific precursor-to-product ion transition for Eoxin E4 for quantification.
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Synthesis of Eoxin E4
The de novo chemical synthesis of Eoxin E4 is complex and not routinely performed in most laboratories. Enzymatic synthesis provides a more common approach for generating Eoxin E4 for research purposes.
-
General Principle: The enzymatic conversion of precursors is used to generate Eoxin E4. This often involves incubating cells that express the necessary enzymes (e.g., eosinophils) with arachidonic acid or other intermediates.[2][12]
-
Protocol Outline for Enzymatic Synthesis:
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Isolate human eosinophils from peripheral blood.
-
Incubate the purified eosinophils with arachidonic acid.
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The cells will metabolize the arachidonic acid to produce eoxins, including Eoxin C4, D4, and E4.[2]
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The reaction is stopped, and the eoxins are extracted from the cell suspension, often using SPE.
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The different eoxins can then be separated and purified using reverse-phase HPLC.[2]
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Conclusion
Eoxin E4 is a significant lipid mediator with potent pro-inflammatory properties. Its unique biosynthetic pathway, initiated by 15-lipoxygenase-1, and its distinct signaling mechanism, potentially involving the P2Y12 receptor, differentiate it from the classical leukotrienes. The quantification of Eoxin E4 in biological fluids serves as a valuable biomarker for inflammatory conditions. While detailed experimental protocols for its synthesis and analysis are not universally standardized, the methodologies outlined in this guide provide a solid foundation for researchers in the fields of inflammation, allergy, and drug development to further investigate the role of this important molecule.
References
- 1. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Leukotriene E4 | TargetMol [targetmol.com]
- 4. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recovery of leukotriene E4 from the urine of patients with airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. The extraction of leukotrienes (LTC4, LTD4, and LTE4) from tissue fluids: the metabolism of these mediators during IgE-dependent hypersensitivity reactions in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic formation of 14,15-leukotriene A and C(14)-sulfur-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
